Lipophilicity Shift: Aminomethyl‑Substituted [4,3‑a] Scaffold vs. Unsubstituted Core
The introduction of the 3‑aminomethyl group onto the [1,2,4]triazolo[4,3‑a]pyrimidine core drastically reduces lipophilicity compared with the unsubstituted heterocycle, as reflected in computed LogP values. The hydrochloride salt itself has a measured LogP of approximately –1.95 , whereas the unsubstituted [1,2,4]triazolo[4,3‑a]pyrimidine (CAS 274‑98‑6) exhibits a LogP of +0.12 [1]. This >2‑log‑unit difference means the target compound distributes preferentially into polar environments, altering pharmacokinetic behaviour and assay compatibility relative to the parent scaffold.
| Evidence Dimension | Partition coefficient (LogP; lower = more hydrophilic) |
|---|---|
| Target Compound Data | LogP ≈ –1.95 (computed, hydrochloride salt) |
| Comparator Or Baseline | Unsubstituted [1,2,4]triazolo[4,3‑a]pyrimidine: LogP = +0.12 [1] |
| Quantified Difference | ΔLogP ≈ –2.07 (target is >100‑fold more hydrophilic) |
| Conditions | Computed LogP values; target value obtained from Fluorochem product specification, comparator value from Molbase database entry. |
Why This Matters
A >2‑log‑unit lipophilicity gap directly impacts solubility, membrane permeability, and non‑specific binding in biochemical assays, guiding compound selection for polar-target screening cascades.
- [1] Molbase Database. [1,2,4]triazolo[4,3‑a]pyrimidine (CAS 274‑98‑6): LogP = 0.1243. View Source
